1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure, featuring both amino and halogen functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored. The use of automated systems for temperature and pressure control is crucial to maintain consistency and safety during the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, where the halogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and halogenating agents for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen and amino groups play a crucial role in binding to these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(3-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one
Uniqueness: 1-(3-Amino-2-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to its specific halogenation pattern and the presence of both amino and bromine groups. This combination of functional groups provides distinct reactivity and binding properties compared to similar compounds .
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[3-amino-2-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)7-3-2-4-9(13)8(7)5-12/h2-4,6H,5,13H2,1H3 |
InChI Key |
CGLZZETUCFOLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)N)CCl)Br |
Origin of Product |
United States |
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